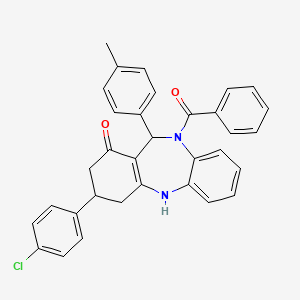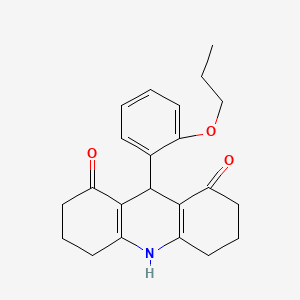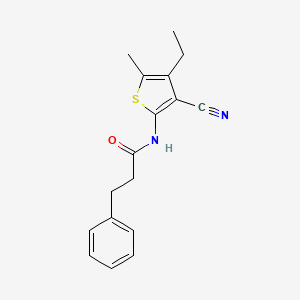![molecular formula C16H16BrN3O3 B10896407 (2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896407.png)
(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a hydrazinecarboxamide group, which is often associated with biological activity, and a bromobenzyl group, which can influence its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to interfere with cellular processes.
Biological Studies: Investigation of its effects on enzyme activity and protein interactions.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarboxamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromobenzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-[(4-BROMOBENZYL)OXY]-3-METHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
HYDRAZINECARBOXAMIDE: A simpler analog with similar biological activity.
4-BROMOBENZYL ALCOHOL: Shares the bromobenzyl group but lacks the hydrazinecarboxamide moiety.
Uniqueness
2-((E)-1-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its combination of a hydrazinecarboxamide group and a bromobenzyl group, which confer distinct chemical reactivity and biological properties. This combination allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H16BrN3O3 |
|---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H16BrN3O3/c1-22-15-8-12(9-19-20-16(18)21)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H3,18,20,21)/b19-9+ |
InChI Key |
CEMUYRWDXVNLOY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10896326.png)

![2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10896336.png)


![3,6-diamino-5-cyano-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10896359.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10896363.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896368.png)
![1-(2,4-Difluorophenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10896372.png)

![2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10896384.png)
![N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10896385.png)
![N-[(1Z)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B10896387.png)
